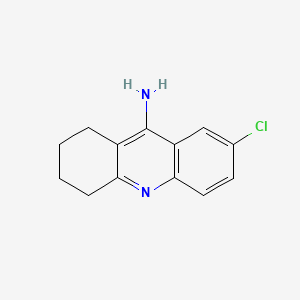

7-Chloro-1,2,3,4-tetrahydroacridin-9-amine

Description

Context within Acridine (B1665455) and Tetrahydroacridine Chemistry

The chemical architecture of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine is rooted in the chemistry of acridine, a nitrogen-containing heterocyclic aromatic compound. The tetrahydroacridine core results from the partial hydrogenation of one of the aromatic rings of the acridine structure. This modification from a planar aromatic system to a partially saturated one introduces a three-dimensional character to the molecule, which can significantly influence its interaction with biological targets.

The synthesis of the parent compound, 9-amino-1,2,3,4-tetrahydroacridine, also known as tacrine (B349632), laid the groundwork for the development of its derivatives. epo.org A common synthetic route to access the 1,2,3,4-tetrahydroacridine (B1593851) scaffold involves the reaction of 2-aminobenzonitrile (B23959) or 2-aminobenzoic acid with cyclohexanone. epo.orgmdpi.com For 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine specifically, a key starting material is 2-amino-5-chlorobenzonitrile, which is reacted with cyclohexanone. lookchem.com The introduction of a chlorine atom at the 7-position of the tetrahydroacridine ring is a critical modification that has been shown to modulate the biological activity of the resulting compounds. mdpi.com This halogen substitution can alter the electronic properties and lipophilicity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles. mdpi.com

The chemical properties of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine are presented in the table below.

| Property | Value |

| Molecular Formula | C13H13ClN2 |

| Molecular Weight | 232.71 g/mol |

| Melting Point | 260 °C |

| Boiling Point | 439.5°C at 760 mmHg |

| LogP | 3.27930 |

| pKa | 8.85±0.20 |

| Data sourced from LookChem lookchem.com |

Significance in Contemporary Medicinal Chemistry Research

The primary significance of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine in medicinal chemistry lies in its role as a key building block for the design of cholinesterase inhibitors. nih.gov Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that break down the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes is a major therapeutic strategy for the symptomatic treatment of Alzheimer's disease. amsterdamumc.nl

Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was the first cholinesterase inhibitor approved for the treatment of Alzheimer's disease. nih.gov However, its clinical use was limited. This led researchers to synthesize and evaluate a wide range of tacrine derivatives in an effort to discover new compounds. researchgate.net The 6-chloro and 7-chloro substituted tacrine analogues have been a particular focus of this research. nih.gov

Derivatives of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine have demonstrated potent inhibitory activity against both AChE and BuChE. The chlorine atom at the 7-position has been shown to influence the inhibitory potency and selectivity of these compounds. mdpi.com For instance, research has shown that hybrids based on 6-Cl-THA were the best hAChE inhibitors in a particular study. nih.gov

The following table summarizes the cholinesterase inhibitory activities of selected derivatives of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine, highlighting the impact of structural modifications on their potency.

| Compound | Target Enzyme | IC50 Value |

| Tacrine-based monosquaramide hybrid (3c) | AChE | Not specified as nanomolar |

| Tacrine-based monosquaramide hybrid (3c) | BuChE | Not specified as micromolar |

| Tacrine–quinoline (B57606) hybrid (16e) | AChE | 0.10 µM |

| Tacrine–quinoline hybrid (16e) | BuChE | 0.043 µM |

| Tacrine–quinoline hybrid (16h) | AChE | 0.21 µM |

| Tacrine–quinoline hybrid (16h) | BuChE | 0.10 µM |

| Tacrine–quinoline hybrid (16g) | AChE | 0.052 µM |

| Tacrine–quinoline hybrid (16g) | BuChE | 0.018 µM |

| Tacrine–quinoline hybrid (16f) | AChE | 0.087 µM |

| Tacrine–quinoline hybrid (16f) | BuChE | 0.028 µM |

| IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from multiple studies. mdpi.comresearchgate.net |

The ongoing research into 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine and its derivatives underscores its importance as a privileged scaffold in the quest for more effective treatments for neurodegenerative diseases like Alzheimer's. The ability to systematically modify its structure and observe the corresponding changes in biological activity makes it an invaluable tool for medicinal chemists. mdpi.com

Properties

IUPAC Name |

7-chloro-1,2,3,4-tetrahydroacridin-9-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKKYURTEBJMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)Cl)C(=C2C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210043 | |

| Record name | Acridine, 1,2,3,4-tetrahydro-9-amino-7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6115-67-9 | |

| Record name | Acridine, 1,2,3,4-tetrahydro-9-amino-7-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006115679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine, 1,2,3,4-tetrahydro-9-amino-7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-1,2,3,4-tetrahydro-9-acridinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE32NYP4EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 7 Chloro 1,2,3,4 Tetrahydroacridin 9 Amine

Established Synthetic Pathways to 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine

The construction of the 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine core relies on established cyclization reactions, primarily analogous to those used for the synthesis of its parent compound, Tacrine (B349632).

The most common and direct approach for synthesizing the tetrahydroacridine scaffold is the Friedländer annulation. This method involves the acid-catalyzed condensation of an ortho-aminoaryl nitrile or ketone with a cyclic ketone. In the context of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine, this translates to the reaction of a 4-chloro-substituted anthranilonitrile or anthranilic acid derivative with cyclohexanone. researchgate.netmdpi.com The reaction proceeds through the formation of an intermediate enamine or imine, which then undergoes intramolecular cyclization and dehydration to yield the fused heterocyclic system. researchgate.net Lewis acids such as zinc chloride are often employed to catalyze the reaction. researchgate.net

A specific and widely utilized pathway employs a substituted 2-aminobenzonitrile (B23959) as the key precursor. The synthesis of the tacrine analogue 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine can be achieved by reacting 2-amino-4-chlorobenzonitrile (B1265954) with cyclohexanone. researchgate.netrsc.org This reaction is typically promoted by a Lewis acid catalyst like boron trifluoride etherate (BF3·Et2O) in a suitable solvent such as toluene, leading to the formation of a Schiff base intermediate. mdpi.com Subsequent treatment with a strong base, like potassium hydroxide, facilitates the cyclization to afford the target tetrahydroacridine ring system. mdpi.com This method is advantageous due to the commercial availability of the starting materials and the generally high yields of the cyclization step.

Palladium-Catalyzed Cross-Coupling Reactions in Functionalization

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, offering powerful tools for the late-stage functionalization of complex molecules. researchgate.netnih.gov These methods are instrumental in modifying the 7-chloro-1,2,3,4-tetrahydroacridine core to generate diverse libraries of derivatives.

Direct N-alkylation of the 9-amino group on the tetrahydroacridine scaffold has proven to be an unreliable method for derivatization. researchgate.net A more robust and versatile strategy involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This approach utilizes a highly reactive electrophilic intermediate, 7-chloro-1,2,3,4-tetrahydroacridin-9-yl trifluoromethanesulfonate (B1224126), which can be coupled with a wide array of primary and secondary amines. researchgate.netdntb.gov.ua The reaction typically employs a palladium catalyst, such as Pd(OAc)2, in combination with a specialized phosphine (B1218219) ligand (e.g., XPhos) and a base. researchgate.netnih.gov This methodology allows for the efficient introduction of various functionalized amine side chains, including those that are poor nucleophiles, under relatively mild conditions. researchgate.netdntb.gov.ua

Table 1: Examples of Buchwald-Hartwig Amination for the Synthesis of 7-Chloro-1,2,3,4-tetrahydroacridine Derivatives

| Amine Coupling Partner | Resulting Product | Reference |

|---|---|---|

| Propargylamine | N-prop-2-yn-1-yl-7-chloro-1,2,3,4-tetrahydroacridin-9-amine | researchgate.net |

| 2-(Piperidin-1-yl)ethan-1-amine | N-(2-(piperidin-1-yl)ethyl)-7-chloro-1,2,3,4-tetrahydroacridin-9-amine | researchgate.net |

Late-stage modification refers to the chemical alteration of a complex molecular scaffold at a late step in the synthetic sequence, which is a highly efficient strategy in drug discovery. researchgate.netrsc.org The electrophilic nature of intermediates like 7-chloro-1,2,3,4-tetrahydroacridin-9-yl trifluoromethanesulfonate makes them ideal substrates for various palladium-catalyzed cross-coupling reactions beyond C-N bond formation. This versatility allows for extensive late-stage diversification of the acridine (B1665455) core. For instance, the triflate intermediate can participate in Sonogashira coupling with terminal alkynes and Suzuki coupling with boronic acids to form C-C bonds, as well as cyanation reactions. researchgate.netlookchem.com These reactions significantly expand the chemical space accessible from a common intermediate, enabling the synthesis of derivatives with a wide range of substituents at the 9-position. researchgate.netlookchem.com

Derivatization from Electrophilic Tetrahydroacridine Intermediates

The development of a stable yet highly reactive electrophilic intermediate is key to overcoming the challenges associated with the direct functionalization of the 9-amino-tetrahydroacridine core. The compound 7-chloro-1,2,3,4-tetrahydroacridin-9-yl trifluoromethanesulfonate serves as a powerful and versatile electrophile for this purpose. researchgate.netdntb.gov.ua

Mechanism of Action Studies: in Vitro Biological Interactions of 7 Chloro 1,2,3,4 Tetrahydroacridin 9 Amine and Its Derivatives

Cholinesterase Inhibition Mechanisms

7-Chloro-1,2,3,4-tetrahydroacridin-9-amine and its derivatives are potent inhibitors of cholinesterases, enzymes crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). Their inhibitory action helps to restore cholinergic neurotransmission, a key therapeutic strategy for conditions like Alzheimer's disease.

Derivatives of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine have demonstrated significant inhibitory activity against acetylcholinesterase (AChE). The potency of these compounds is influenced by the nature and position of substituents on the tetrahydroacridine core. For instance, heptylene-linked bis-(6-chloro)tacrine has shown remarkably high potency with an IC50 value of 0.07 nM, making it substantially more effective than its parent compound, tacrine (B349632). nih.gov The introduction of a halogen at the 6-position of such dimeric tacrine structures has been found to significantly enhance AChE inhibitory efficacy and selectivity. nih.gov

In another study, a series of tacrine-quinoline hybrids were synthesized and evaluated for their cholinesterase inhibitory activity. Several of these compounds exhibited potent dual inhibition of both AChE and butyrylcholinesterase (BuChE) in the submicromolar to low micromolar range. researchgate.net For example, a 5-fluoro substituted 8-hydroxyquinoline (B1678124) derivative demonstrated an IC50 of 0.087 μM for AChE. researchgate.net

| Compound | IC50 (AChE) | Reference |

|---|---|---|

| Heptylene-linked bis-(6-chloro)tacrine | 0.07 nM | nih.gov |

| Tacrine-quinoline hybrid (5-fluoro substitution) | 0.087 µM | researchgate.net |

The inhibitory effects of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine derivatives extend to butyrylcholinesterase (BuChE), an enzyme that also plays a role in acetylcholine hydrolysis. The aforementioned tacrine-quinoline hybrids also displayed potent BuChE inhibition, with the 5-fluoro substituted 8-hydroxyquinoline derivative showing an IC50 of 0.028 μM for BuChE. researchgate.net This dual inhibitory action is a significant characteristic of these compounds. The selectivity of these inhibitors, defined by the ratio of their IC50 values for AChE versus BuChE, varies depending on their specific structural modifications.

| Compound | IC50 (BuChE) | Reference |

|---|---|---|

| Tacrine-quinoline hybrid (5-fluoro substitution) | 0.028 µM | researchgate.net |

Molecular docking studies have provided valuable insights into the binding modes of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine derivatives within the active sites of both AChE and BuChE. These studies reveal that the tacrine moiety typically binds in the catalytic active site (CAS) of the enzyme, while various substituents can interact with the peripheral anionic site (PAS).

For instance, docking studies of tacrine-coumarin and tacrine-7-chloroquinoline hybrids have shown that these molecules can span the active site gorge of the cholinesterase enzymes, interacting with key amino acid residues in both the CAS and PAS. nih.gov The specific interactions, which can include hydrogen bonds, pi-pi stacking, and hydrophobic interactions, are dictated by the structure of the hybrid molecule. Kinetic studies have revealed that some of these derivatives act as mixed-type inhibitors, indicating their ability to bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Nucleic Acid Interaction Mechanisms

Acridine (B1665455) derivatives are well-known for their ability to interact with nucleic acids, a property that contributes to their broader biological activity profile.

The planar tricyclic ring system of acridine derivatives, including 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine, allows them to insert between the base pairs of DNA, a process known as intercalation. nih.gov This interaction is stabilized by van der Waals forces and can be supplemented by ionic bonds between the compound and the phosphate (B84403) backbone of DNA. nih.gov DNA unwinding assays with the related compound 7-chloro-1,3-dihydroxyacridone have confirmed its ability to bind to DNA. nih.gov The binding of acridine molecules to DNA can interfere with normal cellular processes by blocking the DNA template required by polymerases for RNA and DNA synthesis. nih.gov

The interaction of acridine derivatives with DNA can lead to the disruption of crucial cellular processes such as DNA replication. Tacrine, the parent compound of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine, has been shown to inhibit DNA synthesis. nih.gov Furthermore, tacrine can act as a "poison" for topoisomerase I and II, enzymes that are essential for resolving DNA topological problems during replication, transcription, and recombination. nih.gov By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds can lead to the accumulation of DNA strand breaks. A study on 7-chloro-1,3-dihydroxyacridone demonstrated its ability to inhibit the catalytic activity of topoisomerase II, suggesting a potential mechanism for disrupting DNA replication. nih.gov This interference with topoisomerase function is a key mechanism by which many anticancer drugs exert their effects. wikipedia.org

Topoisomerase and Other Enzyme Modulation

The acridine scaffold, from which 7-Cl-THA is derived, is known for its interactions with key nuclear enzymes, suggesting a potential role in anticancer applications by disrupting DNA topology and synthesis.

DNA topoisomerases are crucial enzymes that manage the topological state of DNA during processes like replication and transcription. wikipedia.orgnih.gov They function by creating transient breaks in the DNA backbone to allow strands to pass through one another, thus relaxing supercoils. wikipedia.orgnih.gov Topoisomerase I (Topo I) creates single-strand breaks, while Topoisomerase II (Topo II) introduces double-strand breaks. wikipedia.org Inhibitors of these enzymes can stabilize the transient DNA-enzyme complex, preventing the re-ligation of the DNA strands and leading to cytotoxic DNA damage. wikipedia.orgnih.gov

The parent compound, 1,2,3,4-tetrahydroacridin-9-amine (tacrine or THA), and its derivatives have been investigated for their effects on these enzymes. Acridine-based compounds are capable of intercalating between the planar bases of DNA and inhibiting Topo II. nih.gov Research has shown that various THA derivatives can also interact with Topo I. nih.gov While THA itself is considered a relatively weak catalytic inhibitor of Topo II, this interaction is significant as it implies a mechanism for disrupting DNA synthesis. nih.gov

More complex derivatives have demonstrated potent topoisomerase inhibition. For instance, certain novel heterodimers combining 7-methoxytacrine (a THA derivative) with another tacrine molecule have shown profound inhibitory effects on topoisomerase activity. nih.gov One such hybrid compound was found to inhibit Topo I at a concentration of 1 µM. nih.gov While direct inhibitory data for 7-Cl-THA on Topo I and Topo II is not extensively detailed in the available literature, the known activity of the broader tacrine family suggests that 7-Cl-THA likely shares this mechanism of action. A related compound, 7-chloro-1,3-dihydroxyacridone, was found to be a catalytic inhibitor of mammalian Topo II but did not affect Topo I activity. nih.gov This compound, however, is an acridone (B373769) and not a tetrahydroacridin-9-amine, highlighting that substitutions on the acridine core can modulate specificity for topoisomerase isoforms.

The inhibition of topoisomerases directly impacts DNA synthesis pathways. By stabilizing the topoisomerase-DNA cleavage complex, these inhibitors create permanent strand breaks that are lethal to the cell, particularly during replication when the advancing replication fork collides with the complex. wikipedia.org The activity of THA as a catalytic inhibitor of Topo II suggests a mechanism that leads to the inhibition of DNA synthesis. nih.gov This disruption can result in the depletion of mitochondrial DNA and ultimately trigger apoptosis, or programmed cell death. nih.gov Given that 7-Cl-THA shares the core tacrine structure, it is plausible that it affects DNA synthesis through a similar topoisomerase-mediated mechanism.

S-adenosylmethionine decarboxylase (AdoMetDC) is a critical enzyme in the biosynthesis of polyamines, such as spermidine (B129725) and spermine. wikipedia.orgnih.gov These molecules are essential for cellular growth and are involved in numerous processes including the synthesis of DNA, RNA, and proteins. wikipedia.org AdoMetDC catalyzes the formation of decarboxylated S-adenosylmethionine, which provides the aminopropyl group necessary for polyamine synthesis. nih.gov

Current scientific literature does not provide specific research findings on the direct modulation of S-adenosylmethionine decarboxylase by 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine or its closely related derivatives.

Telomerase: Telomerase is a reverse transcriptase enzyme that adds repetitive DNA sequences to the 3' end of telomeres, the protective caps (B75204) of eukaryotic chromosomes. nih.govnih.gov In most normal somatic cells, telomerase activity is low, leading to telomere shortening with each cell division and eventual replicative senescence. biomedpharmajournal.org However, the majority of cancer cells show reactivated telomerase, which allows them to maintain telomere length and achieve cellular immortality. nih.govbiomedpharmajournal.org This makes telomerase a significant target for anticancer therapies. nih.gov At present, there is no available research in the reviewed literature detailing the inhibitory effects of 7-Cl-THA on telomerase.

Tyrosine Kinases: Tyrosine kinases are enzymes that play a critical role in cellular signal transduction pathways that regulate cell growth, proliferation, and differentiation. youtube.com Dysregulation of tyrosine kinase activity is a common feature in many types of cancer, making them a key target for therapeutic intervention. youtube.commdpi.com Currently, there are no specific studies in the scientific literature that describe the modulation of tyrosine kinases by 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine.

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a vital role in the DNA damage response. nih.gov Upon detecting DNA strand breaks, PARP-1 synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins, a process which recruits other DNA repair factors. nih.gov While essential for cell survival, overactivation of PARP-1 can lead to cellular energy depletion and necrotic cell death. nih.govplos.org Inhibitors of PARP are a focus of cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways. nih.gov The scientific literature currently lacks data regarding the interaction between 7-Cl-THA and PARP-1.

Cellular and Subcellular Interaction Mechanisms

The planar, aromatic structure of the acridine core is a key determinant of its cellular interactions. A primary mechanism for this class of compounds is DNA intercalation, where the flat molecule inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can physically obstruct the processes of replication and transcription and is linked to the compound's topoisomerase inhibitory activity.

Studies on complex heterodimers of tacrine derivatives have shed light on their subcellular targets. A study involving tacrine/7-MEOTA/6-chlorotacrine-trolox heterodimers investigated their effects on mitochondrial function in pig brain mitochondria. nih.gov The findings revealed that most of these complex derivatives inhibited mitochondrial respiration linked to both Complex I and Complex II of the electron transport chain, particularly at higher concentrations. nih.gov This indicates that mitochondria are a key subcellular site of action for these compounds. The data from this study is summarized in the table below.

| Compound | Primary Structure | Effect on Complex I-linked Respiration | Effect on Complex II/III Activity | Effect on Complex IV Activity |

|---|---|---|---|---|

| K1046 | Tacrine-Trolox Heterodimer | Least Inhibition | - | - |

| K1053 | 7-MEOTA-Trolox Heterodimer | Least Inhibition | - | - |

| K1056 | 6-chlorotacrine-Trolox Heterodimer | Least Inhibition | - | - |

| K1060 | Tacrine-Trolox Heterodimer | Least Inhibition | - | - |

| K1011 | 7-MEOTA-Adamantylamine Heterodimer | Inhibition at high concentrations | Marked Inhibition | Marked Inhibition |

| K1018 | 7-MEOTA-Adamantylamine Heterodimer | Inhibition at high concentrations | Marked Inhibition | Marked Inhibition |

Data sourced from a study on complex tacrine/7-MEOTA/6-chlorotacrine heterodimers and their effects on pig brain mitochondria. nih.gov The table highlights that while all tested compounds showed some level of mitochondrial inhibition, the adamantylamine heterodimers had a more pronounced effect on Complexes II/III and IV.

Furthermore, cellular permeability is a crucial aspect of a compound's mechanism. A hybrid molecule combining 6-chlorotacrine with memantine (B1676192) was predicted through computational models to be capable of crossing the blood-brain barrier via passive diffusion, indicating that the core structure is amenable to passing through cellular membranes. nih.gov

P-glycoprotein (Pgp) Substrate Activity

There is currently no available scientific literature or published research that has specifically evaluated the in vitro P-glycoprotein (Pgp) substrate activity of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine. P-glycoprotein is a crucial efflux transporter that affects the absorption, distribution, and excretion of various drugs. Whether a compound is a substrate of P-gp has significant implications for its pharmacokinetics and potential for drug-drug interactions.

For context, studies on the parent compound, tacrine (1,2,3,4-tetrahydroacridin-9-amine), have indicated its interaction with P-glycoprotein. Research has suggested that tacrine is a substrate for P-gp, which can influence its transport across biological barriers like the blood-brain barrier. researchgate.net However, it is critical to emphasize that these findings on tacrine cannot be directly extrapolated to its 7-chloro derivative. The addition of a chloro- group at the 7th position of the acridine ring can significantly alter the physicochemical properties of the molecule, including its lipophilicity, charge distribution, and steric hindrance, all of which can profoundly impact its interaction with P-glycoprotein.

Without specific in vitro transport assays, such as those using P-gp-overexpressing cell lines (e.g., MDCK-MDR1), it remains unknown whether 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine is a substrate, inhibitor, or has no interaction with P-glycoprotein.

Table 1: Summary of P-glycoprotein (Pgp) Substrate Activity Data for 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine

| Compound | P-gp Substrate Activity | Data Source |

|---|

Lysosomal Targeting Mechanisms

Similarly, there is a lack of specific in vitro studies on the lysosomal targeting mechanisms of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine. Lysosomal sequestration is a phenomenon where weakly basic, lipophilic compounds accumulate in the acidic environment of lysosomes. researchgate.netnih.gov This can affect the drug's volume of distribution, efficacy, and potential for causing phospholipidosis.

The parent compound, tacrine, has been shown to induce lysosomal membrane permeabilization in vitro, which is a key aspect of lysosomal targeting and can lead to apoptosis. nih.gov As an amine-containing compound, tacrine possesses the physicochemical properties that are often associated with lysosomotropism (the ability to accumulate in lysosomes). researchgate.net

The 7-chloro derivative also contains a basic amine group and is a lipophilic molecule, which theoretically suggests a potential for lysosomal sequestration. The addition of a chlorine atom would likely increase the lipophilicity of the compound, which could, in turn, enhance its ability to cross lysosomal membranes. However, without experimental data from in vitro studies, such as those using fluorescent probes or measuring drug accumulation in isolated lysosomes or cultured cells, the lysosomotropic properties of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine remain speculative.

Table 2: Summary of Lysosomal Targeting Mechanisms Data for 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine

| Compound | Lysosomal Targeting Property | Data Source |

|---|

Structure Activity Relationship Sar Investigations of 7 Chloro 1,2,3,4 Tetrahydroacridin 9 Amine Derivatives

Core Tetrahydroacridine Scaffold SAR

The 1,2,3,4-tetrahydroacridine (B1593851) (THA) scaffold is a foundational structure in the design of various biologically active compounds, most notably as a pharmacophore for cholinesterase inhibitors. nih.gov Tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine), a well-known derivative, was the first drug approved by the FDA for treating the cognitive symptoms of Alzheimer's disease. nih.gov The rigid, tricyclic system of the THA core, combined with the basicity of the 9-amino group, allows for critical interactions with the active sites of biological targets like acetylcholinesterase (AChE). The specific three-dimensional shape conferred by the partially saturated ring is crucial for orienting substituents and interacting with enzyme pockets.

Influence of Ring Saturation on Biological Activity

The degree of saturation within the acridine (B1665455) ring system significantly influences its biological profile. The 1,2,3,4-tetrahydroacridine structure, as seen in tacrine and its derivatives, provides a distinct non-planar geometry compared to the fully aromatic acridine or the partially reduced 9,10-dihydroacridine. This specific conformation is often essential for optimal binding to enzyme active sites.

Studies comparing different saturation levels of the acridine core have revealed the importance of the tetrahydro- configuration for certain activities. For instance, while various acridine derivatives show potent inhibitory activity toward AChE and butyrylcholinesterase (BChE), the THA scaffold of tacrine is particularly effective. nih.gov In contrast, investigations into other derivatives, such as 9-phosphoryl-9,10-dihydroacridines and their fully aromatized 9-phosphorylacridine counterparts, found that these compounds were only weak inhibitors of AChE. nih.gov This underscores that the saturated, non-aromatic ring in the THA scaffold is a key determinant for high-affinity binding to the catalytic site of cholinesterases, a feature exploited in the design of Alzheimer's disease therapeutics.

Substituent Effects on Biological Activity

The biological activity of the 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine framework can be finely tuned by modifying substituents on the core scaffold. Key positions for substitution include the 7-position on the aromatic ring and the 9-amino functional group.

Role of Chlorine at the 7-Position

The presence of a chlorine atom at the 7-position of the tetrahydroacridine ring has a significant and context-dependent impact on biological activity. Research has shown that this substitution can be beneficial for potentiating efficacy and improving safety profiles.

Key Research Findings:

Enhanced Activity: The introduction of a chlorine atom can maintain or even increase the desired biological effect. In studies on antileishmanial agents, the presence of a chlorine atom on the 1,2,3,4-tetrahydroacridine scaffold was found to promote a general increase in activity. mdpi.com Similarly, in the related 4-aminoquinoline (B48711) series, 7-chloro derivatives showed high potency against Plasmodium falciparum, with 7-bromo and 7-iodo analogs exhibiting comparable activity. nih.gov

Reduced Toxicity: A notable advantage of chlorination at this position is the potential reduction of adverse effects. Specifically for cholinesterase inhibitors, introducing a chloro substitution has been found to lower the hepatotoxicity associated with the parent tacrine molecule. nih.gov

Steric and Electronic Effects: Quantitative structure-activity relationship (QSAR) studies have provided a more nuanced view. These models have indicated that while electron-attracting substituents at positions 6 and 7 can be favorable, there can also be a detrimental steric effect from substituents at the 7-position. nih.govacs.org This suggests that while a compact, electron-withdrawing group like chlorine can be advantageous, bulkier groups at this position may hinder binding to the target enzyme, leading to reduced activity. nih.govacs.org

| Biological Target/Activity | Effect of 7-Chloro Substitution | Reference |

|---|---|---|

| Anticholinesterase | Maintains or potentiates activity | nih.gov |

| Hepatotoxicity | Reduces toxicity compared to tacrine | nih.gov |

| Antileishmanial | Promotes a general increase in activity | mdpi.com |

| Antimalarial (in 4-aminoquinolines) | High activity, comparable to 7-bromo and 7-iodo analogs | nih.gov |

| Anticholinesterase (QSAR Model) | Favorable electron-attracting effect, but potential for detrimental steric effect with larger substituents | nih.govacs.org |

Impact of the 9-Amino Functional Group

The 9-amino group is a critical pharmacophoric element of the tetrahydroacridine scaffold, playing a pivotal role in molecular interactions and biological activity. However, it has also been identified as a source of toxicity, making its modification a key strategy in drug design.

This exocyclic amino group is essential for the high-affinity binding of tacrine to the catalytic active site of AChE. mdpi.com However, the clinical use of tacrine was severely limited by dose-dependent hepatotoxicity, which has been mechanistically linked to the 9-amino substituent. mdpi.com This has led to extensive research on modifying this group to improve the pharmacological profile and reduce adverse effects. researchgate.net Strategies include acetylation, chloroacetylation, and butylation of the amino group. researchgate.net Furthermore, the 9-aminoacridine (B1665356) core is a structure of interest for other therapeutic areas, with derivatives showing the ability to intercalate into DNA and modulate immune cell functions. nih.govgoogle.com

Effects of Alkyl Chain Length in 9-Alkylamino Derivatives

Attaching an alkyl chain to the 9-amino group is a common modification, and the length of this chain is a crucial determinant of biological potency. This linker can connect the tetrahydroacridine core to another functional moiety or simply serve to optimize interactions within a binding pocket.

Research on 9-alkylamino-1,2,3,4-tetrahydroacridines has demonstrated that the length of the alkyl linker has a profound effect on antileishmanial properties. mdpi.com A clear trend was observed where activity increased with the length of the carbon chain. Derivatives with longer chain linkers, specifically between 8 and 12 carbons, were found to be highly active. mdpi.com This suggests that the longer chain allows the molecule to span a larger distance and access additional binding sites or hydrophobic pockets on the target enzyme. mdpi.com This principle, where an optimal chain length is required for high-affinity binding, is a common theme in SAR studies across different compound classes. nih.gov

| Compound Type | Alkyl Chain Length (Carbons) | IC₅₀ (µM) |

|---|---|---|

| Unsubstituted THA | 8 | >100 |

| 10 | 11.20 ± 0.66 | |

| 12 | 1.86 ± 0.48 | |

| 7-Chloro-THA | 8 | >50 |

| 10 | 5.78 ± 0.65 | |

| 12 | 4.47 ± 0.79 |

Data shows that for chain lengths of 8 and 10 carbons, the chlorinated derivatives exhibit higher antileishmanial activity. However, with a 12-carbon chain, the unsubstituted derivative is more active, illustrating the complex interplay between different structural modifications. mdpi.com

Influence of Aromatic and Heterocyclic Substituents

A sophisticated strategy for developing novel therapeutics involves attaching aromatic or heterocyclic moieties to the 9-amino group, often via a flexible linker. This approach can generate hybrid molecules or multi-target-directed ligands (MTDLs) with expanded or entirely new pharmacological profiles.

By incorporating additional ring systems, researchers aim to achieve several goals:

Engage Additional Binding Sites: In the context of AChE inhibitors, a linker can allow the THA core to bind to the catalytic active site (CAS) while the attached aromatic or heterocyclic fragment interacts with the peripheral anionic site (PAS). mdpi.com

Introduce New Functions: Conjugating the THA scaffold with fragments like 8-hydroxyquinoline (B1678124) or 8-aminoquinoline (B160924) can introduce metal-chelating properties, which are relevant for targeting metal dyshomeostasis in Alzheimer's disease. mdpi.com Studies have shown that replacing an 8-hydroxyquinoline with an 8-aminoquinoline in such hybrids can enhance inhibitory potency against cholinesterases. mdpi.com

Improve Pharmacological Properties: The addition of moieties like a 6-hydrazinonicotinamide can alter the molecule's physicochemical properties and lead to high selectivity for butyrylcholinesterase (BChE). nih.gov

This strategy of creating hybrid molecules leverages the known activity of the 7-chloro-tetrahydroacridine core while adding new functionalities to address the complex, multifactorial nature of diseases like Alzheimer's.

Conformational and Electronic Influences on SAR

The biological activity of 7-chloro-1,2,3,4-tetrahydroacridin-9-amine and its derivatives is profoundly influenced by their three-dimensional structure and the electronic properties of their constituent atoms. These factors govern how the molecules interact with their biological targets, such as the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Understanding these influences is critical for the rational design of more potent and selective inhibitors.

While direct application of the Electronic-Topological Method (ETM) on 7-chloro-1,2,3,4-tetrahydroacridin-9-amine is not extensively documented in readily available literature, the principles of this method are embodied in Quantitative Structure-Activity Relationship (QSAR) studies of the broader acridine class. QSAR studies on phenylamino-acridine derivatives, for instance, have demonstrated the utility of topological and physicochemical parameters in modeling their DNA binding affinity. arkat-usa.org

These studies utilize descriptors that quantify various aspects of a molecule's structure and electronic environment. Topological descriptors, which are numerical representations of the molecular structure, are used in conjunction with physicochemical parameters to develop predictive models of biological activity. arkat-usa.org For acridine derivatives, regression analysis has shown that even single-parameter correlations using topological indices can yield significant results. The predictive power of these models is substantially improved when combinations of topological, physicochemical, and indicator parameters are used. arkat-usa.org This approach allows researchers to identify key structural features that govern activity, providing a rational basis for the design of new analogues.

The presence and position of halogen substituents on the tetrahydroacridine scaffold play a crucial role in modulating enzyme inhibitory activity. The chlorine atom at the 7-position of the core compound is a key feature, exerting a significant electron-withdrawing effect. This electronic influence can enhance the interaction of the molecule with its enzymatic target.

Research has consistently shown that a chloro substituent on the tacrine core significantly boosts inhibitory potency against AChE. nih.gov For example, 6-chlorotacrine (6-Cl-THA) demonstrates an AChE inhibition potency that is two orders of magnitude greater than that of unsubstituted tacrine. nih.gov This enhancement is also observed in more complex hybrid molecules. In a series of tacrine-1,2,3-triazole hybrids, the compound 7-chloro-N-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3,4-tetrahydroacridin-9-amine was identified as the most potent AChE inhibitor, with an IC50 value of 0.521 μM. nih.gov Similarly, in a series of tacrine-coumarin hybrids, the presence of a chloro group in the tacrine fragment was found to increase AChE inhibitory activity. nih.gov This suggests that the electron-withdrawing nature of the chlorine atom favorably influences the binding affinity of the ligand to the active or peripheral sites of the enzyme.

Dimerization and Hybridization Strategies in SAR Exploration

To enhance the therapeutic potential and explore the binding landscape of target enzymes, researchers have employed dimerization and hybridization strategies. These approaches involve linking two tetrahydroacridine units together or combining the tetrahydroacridine scaffold with other pharmacologically active moieties.

Dimerization of the tacrine scaffold has proven to be a highly effective strategy for increasing inhibitory potency, particularly against AChE. These "bis-tacrine" homodimers are designed to interact simultaneously with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

The length and nature of the linker connecting the two tacrine units are critical determinants of activity. One of the most potent derivatives, bis(7)-tacrine, which features a seven-carbon methylene (B1212753) linker, is nearly 400 times more potent than tacrine in inhibiting human AChE. nih.gov Further SAR studies have been conducted by creating homodimers that incorporate substituted tacrine units. Homodimers featuring 6-Cl-THA units linked by a squaramide scaffold have shown exceptionally high potency, with IC50 values for human AChE inhibition in the low nanomolar range. nih.gov For instance, the derivative 4b from this series exhibited an IC50 of 2.0 nM, which was only 2.5 times less active than the highly potent bis(7)-tacrine. nih.gov This highlights the synergistic effect of both dimerization and the incorporation of an electron-withdrawing group on the acridine ring system.

| Compound | Core Units | Inhibitory Activity (hAChE IC50) |

|---|---|---|

| Tacrine (THA) | Monomer | - |

| 6-Chlorotacrine (6-Cl-THA) | Monomer | Orders of magnitude more potent than THA nih.gov |

| bis(7)-tacrine | Tacrine Dimer | 0.8 nM nih.gov |

| Tacrine-Squaramide Homodimer (4b) | 6-Cl-THA Dimer | 2.0 nM nih.gov |

Hybridization involves covalently linking the tacrine scaffold to another distinct molecular entity to create a single molecule with multiple pharmacological actions. A common strategy involves using a 1,2,3-triazole ring as a linker to connect tacrine to other fragments.

The SAR of these hybrids depends on the nature of the substituent on the triazole ring and any modifications to the tacrine core. For instance, in one series of tacrine-1,2,3-triazole hybrids, the presence of a 7-chloro group on the tacrine moiety consistently enhanced AChE inhibition. nih.gov The substitution pattern on the benzyl (B1604629) group attached to the triazole ring also significantly influences activity against both AChE and BChE. Generally, electron-donating groups like methoxy (B1213986) at the para position of the benzyl ring were found to be favorable for BChE inhibition, while the unsubstituted benzyl derivative showed potent AChE inhibition. nih.gov

Another series of hybrids linked tacrine with quinoline (B57606) moieties. These compounds demonstrated submicromolar inhibitory activity toward both AChE and BuChE, with compounds 16e (IC50 = 0.10 μM for AChE, 0.043 μM for BuChE) and 16h (IC50 = 0.21 μM for AChE, 0.10 μM for BuChE) being particularly potent. mdpi.com Kinetic studies revealed a mixed-type inhibition mechanism, suggesting that these hybrids bind to both the CAS and PAS of AChE. mdpi.com

| Compound Name | Hybrid Type | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|---|

| 7-chloro-N-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3,4-tetrahydroacridin-9-amine (5l) | Tacrine-Triazole | 0.521 nih.gov | - |

| N-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3,4-tetrahydroacridin-9-amine (5j) | Tacrine-Triazole | - | 0.055 nih.gov |

| Tacrine-Quinoline Hybrid (16e) | Tacrine-Quinoline | 0.10 mdpi.com | 0.043 mdpi.com |

| Tacrine-Quinoline Hybrid (16h) | Tacrine-Quinoline | 0.21 mdpi.com | 0.10 mdpi.com |

| Tacrine-Coumarin Hybrid (8e) | Tacrine-Coumarin-Triazole | 0.027 nih.gov | - |

| Tacrine-Coumarin Hybrid (8m) | Tacrine-Coumarin-Triazole | - | 0.006 nih.gov |

Advanced Research Avenues and Future Directions for 7 Chloro 1,2,3,4 Tetrahydroacridin 9 Amine

Rational Drug Design Methodologies

The development of derivatives of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine is increasingly guided by rational drug design principles, primarily focusing on the creation of multi-target-directed ligands (MTDLs). This approach aims to design single molecules that can interact with multiple biological targets implicated in a disease's pathology, a strategy particularly relevant for complex conditions like Alzheimer's disease.

A prominent strategy involves the creation of hybrid molecules. This is achieved by linking the 7-chloro-tacrine scaffold with other pharmacophores known to possess complementary biological activities. For instance, researchers have designed and synthesized novel hybrids combining 6-chlorotacrine, a closely related analog, with 5,6,7-trimethoxyflavone. Although these hybrids have a higher molecular weight, they exhibit a broader range of biological activities and possess the ability to cross the blood-brain barrier. Another approach has been to conjugate tacrine (B349632) with moieties like 4-phenyl-2-aminothiazole through various linkers to create multifunctional compounds. The rationale behind this is to combine the cholinesterase inhibitory properties of the tacrine core with other beneficial effects such as the neuroprotective and anti-inflammatory actions of the attached fragment.

Furthermore, the design of tacrine-quinoline hybrids has been explored, where the tacrine moiety targets cholinesterases, and an 8-hydroxyquinoline (B1678124) or 8-aminoquinoline (B160924) fragment is incorporated for its metal-chelating properties. A flexible linker is often used to connect these two parts, allowing the molecule to span different binding sites on its target enzymes.

Computational Chemistry and Molecular Modeling Applications

Computational techniques are indispensable in modern drug discovery, providing deep insights into molecular interactions and guiding the synthesis of more potent and selective compounds. For 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine and its analogs, these methods are crucial for understanding their mechanism of action and for predicting the activity of novel derivatives.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine, docking studies have been instrumental in elucidating their interactions with the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

These studies have revealed that the tacrine moiety typically binds within the catalytic anionic site (CAS) of the cholinesterase gorge. The chloro-substituted aromatic ring of the molecule can form specific interactions with key amino acid residues, influencing the binding affinity and inhibitory potency. For example, in the design of tacrine-quinoline hybrids, molecular docking has been used to confirm that the tacrine part engages with the CAS, while the quinoline (B57606) part can interact with the peripheral anionic site (PAS). This dual binding is a key aspect of the rational design of multi-target inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While specific QSAR studies focusing solely on 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine are not extensively detailed in the available literature, broader QSAR analyses of 9-amino-1,2,3,4-tetrahydroacridine derivatives have provided valuable insights.

These studies have highlighted the importance of steric and electronic effects of substituents on the acridine (B1665455) nucleus for cholinesterase inhibition. For instance, it has been shown that electron-withdrawing groups in certain positions can enhance inhibitory activity. Such findings are crucial for the rational design of new derivatives, including those with a chloro-substituent at the 7-position.

Virtual Screening Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of tacrine analogs, virtual screening has been employed to identify novel cholinesterase inhibitors.

The general approach involves using the known structure of a target enzyme, such as acetylcholinesterase, to computationally screen vast databases of chemical compounds. By predicting the binding affinity of each compound, researchers can prioritize a smaller, more manageable number of candidates for experimental testing. This method accelerates the discovery of new lead compounds and has been applied in the broader search for novel AChE inhibitors, a field to which 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine belongs.

Exploration of Novel Biological Targets

While the primary focus of research on 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine and its analogs has been on their role as cholinesterase inhibitors for Alzheimer's disease, emerging evidence suggests that this chemical scaffold may have therapeutic potential in other areas.

Anticancer Activity: The acridine scaffold, the core structure of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine, is known to be present in several anticancer agents. Some tacrine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For example, certain 7-MEOTA-tacrine heterodimers have shown inhibitory effects on topoisomerases and have demonstrated cytotoxicity against the HL-60 cell line. While direct studies on the anticancer properties of the 7-chloro derivative are limited, the known activity of related compounds suggests this as a promising area for future investigation.

NMDA Receptor Antagonism: Tacrine itself has been shown to be a low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in glutamatergic neurotransmission and is a target in neurodegenerative diseases. The ability of tacrine derivatives to also target the NMDA receptor presents a multi-target approach to treating neurological disorders. Studies have shown that tacrine can selectively reduce neuronal cell loss induced by NMDA receptor-mediated toxicity.

Potassium Channel Blocking: Tacrine has been identified as a potent blocker of cardiac potassium channels. This activity is of interest as potassium channels play a crucial role in neuronal excitability and cardiovascular function. The structural similarity of tacrine to known K+ channel blockers suggests that this could be another avenue for the therapeutic application of its derivatives, including the 7-chloro analog.

Development of Advanced Probes for Biochemical and Pharmacological Processes

The development of chemical probes is essential for studying complex biological systems. These tools can be used to visualize, track, and quantify biological molecules and processes in living systems. While the development of advanced probes specifically from 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine is still a nascent field, the broader tacrine scaffold has been utilized for this purpose.

Radiolabeled tacrine derivatives have been synthesized for use in positron emission tomography (PET) imaging to study their distribution and binding in the brain. For instance, a tritium-labeled analog, [7-³H]tacrine, was synthesized from a 7-bromo-tacrine precursor to investigate tacrine binding sites. This suggests that a similarly radiolabeled 7-chloro derivative could be a valuable tool for in vivo imaging studies. The development of fluorescently labeled derivatives of 7-Chloro-1,2,3,4-tetrahydroacridin-9-amine could also provide powerful tools for studying its subcellular localization and interaction with biological targets in real-time.

Q & A

Q. How should a theoretical framework be constructed to study this compound’s neuroprotective effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.